chemical properties and structure of 2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde
chemical properties and structure of 2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde
Executive Summary
2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde (CAS: 2060034-98-0) [2] is a highly versatile, polyfunctional building block utilized in advanced organic synthesis and medicinal chemistry. Characterized by an electrophilic formyl group, a nucleophilic pyridine nitrogen, and a cross-coupling-competent aryl bromide, this compound serves as a critical intermediate for the divergent synthesis of fused aza-heterocycles, including benzo[g]quinolines and aza-fluorenones. This guide details its physicochemical properties, outlines a field-proven synthetic methodology grounded in peer-reviewed literature, and explores its downstream applications in drug development.
Core Chemical Properties & Structural Analysis
The structural architecture of 2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde embeds three distinct reactive sites within a single scaffold, allowing for orthogonal functionalization:
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The Pyridine Ring: Provides basicity, coordination capabilities for transition metals, and acts as an electron-withdrawing core that increases the electrophilicity of the adjacent formyl group.
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The 3-Carbaldehyde Moiety: Highly susceptible to nucleophilic attack, condensation reactions (e.g., Knoevenagel, Friedländer), and reductive aminations.
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The 2-Bromophenyl Group: The ortho-bromine atom is primed for palladium- or nickel-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig) or intramolecular cyclizations.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| Chemical Name | 2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde |
| Common Synonyms | 2-(2-Bromobenzyl)nicotinaldehyde [2] |
| CAS Registry Number | 2060034-98-0[3] |
| Molecular Formula | C13H10BrNO |
| Molecular Weight | 276.13 g/mol [3] |
| Topological Polar Surface Area (TPSA) | 29.9 Ų |
| SMILES String | O=CC1=CC=CN=C1CC2=CC=CC=C2Br [3] |
Rational Synthetic Design & Methodologies
Synthesizing 2-benzylpyridine-3-carboxaldehydes presents a specific chemoselectivity challenge: direct cross-coupling of a benzylic organometallic reagent with 2-halopyridine-3-carbaldehyde often results in poor yields due to the competing nucleophilic attack on the highly electrophilic, unprotected formyl group [1].
To circumvent this, Krapcho and Gilmor established a robust, three-step methodology utilizing an ester precursor, which serves as a self-validating and high-yielding alternative[1].
Causality in Experimental Choices:
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Why Negishi Coupling over Suzuki? Benzylic zinc reagents (Negishi) exhibit less protodeboronation and homocoupling compared to benzylic boronic acids (Suzuki) under standard conditions, ensuring higher fidelity in forming the C-C bond at the 2-position of the pyridine ring.
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Why a Three-Step Reduction/Oxidation? While DIBAL-H can theoretically reduce an ester directly to an aldehyde at -78 °C, over-reduction to the alcohol is notoriously difficult to prevent on a preparative scale. A full reduction to the alcohol followed by a selective oxidation using activated Manganese Dioxide (MnO₂) ensures near-quantitative conversion without over-oxidizing to the carboxylic acid, while preserving the sensitive aryl bromide [1].
Fig 1. Three-step synthetic workflow for 2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde.
Step-by-Step Experimental Protocol
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Step 1: Negishi Cross-Coupling
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Procedure: Under an argon atmosphere, add Ni(PPh₃)₄ or Pd(PPh₃)₄ (5 mol%) to a solution of methyl 2-chloronicotinate (1.0 eq) in anhydrous THF. Dropwise, add (2-bromobenzyl)zinc bromide (1.2 eq, 0.5 M in THF). Stir at 50 °C for 4-6 hours.
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Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the UV-active starting material spot disappears. Quench with saturated aqueous NH₄Cl to destroy unreacted organozinc, followed by EtOAc extraction.
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Step 2: Ester Reduction
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Procedure: Dissolve the isolated methyl 2-(2-bromobenzyl)nicotinate in anhydrous THF and cool to 0 °C. Slowly add LiAlH₄ (1.1 eq) or a milder NaBH₄/LiCl system to prevent debromination of the aryl bromide ring. Stir for 1 hour.
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Validation: Perform a Fieser workup. In ¹H NMR, the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a benzylic CH₂-OH doublet/multiplet (~4.7 ppm) confirms successful reduction to [2-(2-bromobenzyl)pyridin-3-yl]methanol.
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Step 3: Selective Oxidation
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Procedure: Dissolve the intermediate alcohol in dichloromethane (DCM). Add an excess of activated MnO₂ (10-15 eq). Stir vigorously at room temperature for 12 hours.
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Validation: Filter the suspension through a pad of Celite to remove manganese salts. In ¹H NMR, the appearance of a sharp, downfield singlet (~10.2 ppm) confirms the formation of the highly deshielded formyl proton of 2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde.
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Advanced Reactivity & Medicinal Chemistry Applications
The strategic placement of the formyl group and the aryl bromide makes this compound a privileged precursor for synthesizing complex, planar polycyclic pharmacophores. These planar structures are highly sought after in oncology and infectious disease research for their ability to intercalate DNA or bind to flat hydrophobic enzyme pockets.
Fig 2. Divergent reactivity pathways for heterocyclic drug scaffold generation.
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Synthesis of Benzo[g]quinolines: As demonstrated by Krapcho and Gilmor, 2-benzylpyridine-3-carboxaldehydes undergo rapid intramolecular cyclization when treated with polyphosphoric acid (PPA) or methanolic sulfuric acid, yielding 1-azaanthracenes[1].
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Intramolecular Heck Reactions: The presence of the ortho-bromine allows for palladium-catalyzed intramolecular cyclization into the pyridine ring (if functionalized) or subsequent condensation products, forming aza-fluorene derivatives.
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Late-Stage Functionalization: The aldehyde can be protected (e.g., as an acetal), allowing the aryl bromide to undergo Buchwald-Hartwig amination with various pharmacophores before final deprotection and reductive amination, creating highly complex, multi-targeted drug candidates.
Analytical Validation Protocols
To ensure the scientific integrity of the synthesized 2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde, the following self-validating analytical parameters must be met:
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HPLC Purity: Must exceed 95% (UV detection at 254 nm), utilizing a reverse-phase C18 column with a Water/Acetonitrile (0.1% TFA) gradient.
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Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should reveal the [M+H]+ peak at m/z ~276.0 and ~278.0 (1:1 ratio, characteristic of the ⁷⁹Br and ⁸¹Br isotopes).
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IR Spectroscopy: A strong, sharp absorption band at ~1690-1710 cm⁻¹ is mandatory, validating the presence of the conjugated aryl aldehyde carbonyl stretch.
References
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Krapcho, A. P., & Gilmor, T. P. (1999). General Preparative Route to Benzo[g]quinolines (1-Azaanthracenes). Journal of Heterocyclic Chemistry, 36(2), 445-452. Available at: [Link]
